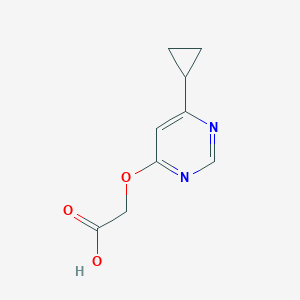

2-((6-Cyclopropylpyrimidin-4-yl)oxy)acetic acid

Description

Properties

IUPAC Name |

2-(6-cyclopropylpyrimidin-4-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-9(13)4-14-8-3-7(6-1-2-6)10-5-11-8/h3,5-6H,1-2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHYIRKQSPFPNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Williamson Ether Synthesis Approach

This classical method involves the reaction of a pyrimidin-4-ol derivative with a haloacetic acid or ester under basic conditions to form the ether linkage.

- Reactants: 6-Cyclopropylpyrimidin-4-ol and chloroacetic acid or methyl chloroacetate.

- Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) to deprotonate the pyrimidin-4-ol and facilitate nucleophilic substitution.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature: Mild heating, typically 60–80 °C.

- Reaction Time: Several hours (8–16 h) to ensure complete conversion.

- Filtration to remove inorganic salts.

- Removal of solvent under reduced pressure.

- Hydrolysis of ester intermediates (if methyl chloroacetate used) using aqueous sodium hydroxide (NaOH) under reflux.

- Acidification to precipitate the free acid.

- Purification by recrystallization or chromatography.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Pyrimidin-4-ol amount | 1.0 equiv | Starting material |

| Haloacetic acid/ester | 1.1–1.5 equiv | Slight excess to drive reaction |

| Base | 2.0 equiv K2CO3 or Na2CO3 | Ensures deprotonation |

| Solvent | DMF or THF | Polar aprotic for SN2 reaction |

| Temperature | 60–80 °C | Mild heating |

| Reaction time | 8–16 hours | Monitored by TLC or LCMS |

| Hydrolysis conditions | 2 N NaOH, reflux, 12–18 h | Converts esters to acids |

| Yield | 70–85% | After purification |

This method is supported by analogous preparations of pyrimidinyl ethers in medicinal chemistry literature, where nucleophilic aromatic substitution or Williamson ether synthesis is employed to link pyrimidine rings to acetic acid derivatives.

Use of Activated Catalysts for Substitution Reactions

Some patents describe the use of activated inorganic bases as catalysts to improve substitution efficiency in pyrimidine ether synthesis.

- Activation of potassium carbonate or sodium carbonate by calcination at elevated temperatures (e.g., 320–360 °C) followed by grinding and drying under vacuum enhances catalytic activity.

- Reaction of 4,6-dichloropyrimidine derivatives with hydroxy-substituted acetic acid esters in the presence of activated catalysts in DMF at ~60 °C for 8 hours yields ether intermediates.

- Subsequent acid or thermal treatment converts intermediates to the target acid compounds.

| Step | Conditions | Outcome |

|---|---|---|

| Catalyst activation | K2CO3 calcined at 360 °C for 3.5 h, ground to 120 mesh, dried at 95 °C under vacuum | Enhanced catalyst activity |

| Substitution reaction | DMF, 60 °C, 8 h, 4,6-dichloropyrimidine + methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate + activated K2CO3 | Formation of methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate |

| Dealkoxylation step | KHSO4, 170 °C, 2 h under vacuum | Conversion to (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate |

Though this example involves phenyl-substituted pyrimidine ethers, the methodology is adaptable to cyclopropylpyrimidine systems due to similar reactivity patterns.

Hydrolysis and Purification

- Ester intermediates formed during etherification are hydrolyzed under basic conditions (e.g., 2 N NaOH, reflux for 12–18 h).

- Neutralization with acid (e.g., 2 N HCl) precipitates the free acid.

- The crude product is purified by recrystallization from suitable solvents or by chromatographic methods.

Analytical and Research Findings Supporting Preparation

- Spectroscopic Characterization: Proton and carbon NMR (1H NMR, 13C NMR) confirm the ether linkage and the presence of cyclopropyl and pyrimidine moieties.

- Mass Spectrometry (HRMS, LCMS): Confirms molecular weight and purity.

- Yields: Reported yields for similar pyrimidinyl ether acids range from 70% to 85%, depending on reaction conditions and purification methods.

- Reaction Monitoring: TLC and LCMS are used to monitor reaction progress and completion.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Williamson Ether Synthesis | 6-Cyclopropylpyrimidin-4-ol + chloroacetic acid/ester + K2CO3 | DMF, 60–80 °C, 8–16 h; hydrolysis with NaOH reflux | Straightforward, high yield | Requires careful control of base and temperature |

| Activated Catalyst Method | 4,6-Dichloropyrimidine + hydroxyacetic ester + activated K2CO3 | DMF, 60 °C, 8 h; calcined catalyst | Improved catalyst efficiency, better yields | Catalyst activation step adds complexity |

| Hydrolysis and Purification | Ester intermediates + NaOH + acid | Reflux, 12–18 h hydrolysis | Effective conversion to acid | Requires additional purification |

Chemical Reactions Analysis

Types of Reactions

2-((6-Cyclopropylpyrimidin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-((6-Cyclopropylpyrimidin-4-yl)oxy)acetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It may be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((6-Cyclopropylpyrimidin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Observations:

In contrast, the hexahydropyrimidine derivative features a saturated ring, increasing conformational flexibility and reducing aromatic interactions.

The chloro substituent in may enhance electrophilicity, favoring nucleophilic substitution reactions absent in the cyclopropyl analog.

Functional Group Chemistry :

- The ether-linked acetic acid in the target compound likely exhibits weaker acidity (pKa ~3–4) than the carboxylic acid in (pKa ~2–3) due to reduced electron withdrawal.

- The direct attachment of the acetic acid group in to a saturated ring may modulate solubility and metabolic stability compared to the ether-linked analog.

Notes

Data Limitations : The provided evidence lacks quantitative data (e.g., pKa, solubility, bioactivity) for the target compound, necessitating inferred comparisons based on structural analogs.

Research Gaps : Further studies are required to validate the hypothesized properties and explore synthetic routes or applications for this compound.

Biological Activity

2-((6-Cyclopropylpyrimidin-4-yl)oxy)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a pyrimidine ring substituted with a cyclopropyl group, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C10H12N2O3

- Molecular Weight : 208.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of specific kinases, which play crucial roles in cell proliferation and survival.

Case Study: Kinase Inhibition

A study explored the compound's inhibitory effects on several kinases, revealing significant activity against JNK3 (c-Jun N-terminal kinase). The compound demonstrated an IC50 value of approximately 2.69 nM, indicating potent inhibition . This selectivity for JNK3 suggests potential applications in treating conditions associated with dysregulated kinase activity, such as cancer and neurodegenerative diseases.

Biological Activities

-

Anticancer Activity

- The compound has shown promise in inhibiting cancer cell proliferation through its action on signaling pathways regulated by kinases. In vitro studies demonstrated that it could induce apoptosis in various cancer cell lines by promoting mitochondrial dysfunction and activating caspase cascades.

-

Neuroprotective Effects

- Preliminary research indicates that this compound may offer neuroprotective benefits by modulating pathways involved in neuronal survival and apoptosis. Its ability to inhibit JNK3 is particularly relevant, as this kinase is implicated in neuronal apoptosis.

-

Antimicrobial Properties

- There is emerging evidence that the compound exhibits antimicrobial activity against certain bacterial strains. This could be attributed to its interference with bacterial signaling pathways, although further studies are necessary to elucidate the exact mechanisms.

Research Findings

Q & A

Q. How can researchers validate the specificity of antibodies or probes targeting this compound?

- Competitive Binding Assays : Use unlabeled compound to block signal in ELISA or flow cytometry.

- Negative Controls : Test structurally unrelated compounds (e.g., pyridine derivatives) to rule out cross-reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.